molecular formula C179H233N52O101P17S17 B10832548 Bazlitoran CAS No. 1378549-07-5

Bazlitoran

Cat. No.: B10832548
CAS No.: 1378549-07-5
M. Wt: 5801 g/mol
InChI Key: HDRGJRSISASRAJ-WKPMUQCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMO-8400 is a synthetic oligonucleotide-based antagonist that targets Toll-like receptors 7, 8, and 9. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. IMO-8400 has been developed to inhibit the activation of these receptors, thereby modulating immune responses and offering potential therapeutic benefits for various autoimmune diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

IMO-8400 is synthesized using solid-phase oligonucleotide synthesis techniques. This method involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain anchored to a solid support. The synthesis process includes several key steps:

Industrial Production Methods

The industrial production of IMO-8400 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated synthesizers are used to ensure high precision and efficiency. The process is optimized for scalability, purity, and yield, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

IMO-8400 primarily undergoes interactions with Toll-like receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to and inhibit these receptors, thereby modulating immune responses .

Common Reagents and Conditions

The synthesis of IMO-8400 involves standard reagents used in oligonucleotide synthesis, such as phosphoramidites, activators, and oxidizing agents. The conditions are carefully controlled to ensure high fidelity and efficiency in the synthesis process .

Major Products Formed

The major product formed from the synthesis of IMO-8400 is the fully assembled oligonucleotide chain with specific sequences designed to target Toll-like receptors 7, 8, and 9. The final product is purified to remove any incomplete or erroneous sequences .

Scientific Research Applications

IMO-8400 has shown promise in various scientific research applications, particularly in the fields of immunology, oncology, and autoimmune diseases:

Mechanism of Action

IMO-8400 exerts its effects by binding to Toll-like receptors 7, 8, and 9, thereby inhibiting their activation. These receptors are involved in recognizing nucleic acids from pathogens and initiating immune responses. By blocking these receptors, IMO-8400 prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other immune responses. This mechanism of action makes IMO-8400 a potential therapeutic agent for conditions characterized by excessive immune activation .

Comparison with Similar Compounds

IMO-8400 is unique in its ability to simultaneously target Toll-like receptors 7, 8, and 9. Other similar compounds include:

Properties

CAS No.

1378549-07-5

Molecular Formula

C179H233N52O101P17S17

Molecular Weight

5801 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C179H233N52O101P17S17/c1-71-41-221(172(252)200-143(71)184)123-32-85(106(303-123)62-293-347(274,364)330-136-109(313-160(140(136)278-10)220-26-19-117(234)199-171(220)251)66-297-349(276,366)332-138-111(315-162(142(138)280-12)231-70-193-134-148(231)203-165(188)206-158(134)245)65-296-346(273,363)328-92-39-130(228-48-78(8)155(242)213-179(228)259)310-105(92)60-289-337(264,354)320-84-31-122(218-24-17-115(183)197-169(218)249)302-98(84)53-285-341(268,358)324-89-36-127(225-45-75(5)152(239)210-176(225)256)308-103(89)58-291-344(271,361)329-93-40-131(229-68-191-132-144(185)189-67-190-146(132)229)311-107(93)61-292-343(270,360)326-86-33-124(222-42-72(2)149(236)207-173(222)253)304-99(86)54-281-333(260,350)316-80-27-119(298-94(80)49-232)215-21-14-112(180)194-166(215)246)321-338(265,355)282-50-95-81(28-118(299-95)214-20-13-79-145(214)201-163(186)204-156(79)243)317-334(261,351)286-55-100-90(37-128(305-100)226-46-76(6)153(240)211-177(226)257)325-342(269,359)290-57-102-88(35-126(307-102)224-44-74(4)151(238)209-175(224)255)323-340(267,357)284-51-96-82(29-120(300-96)216-22-15-113(181)195-167(216)247)318-335(262,352)287-56-101-87(34-125(306-101)223-43-73(3)150(237)208-174(223)254)322-339(266,356)283-52-97-83(30-121(301-97)217-23-16-114(182)196-168(217)248)319-336(263,353)288-59-104-91(38-129(309-104)227-47-77(7)154(241)212-178(227)258)327-345(272,362)295-64-110-137(141(279-11)161(314-110)230-69-192-133-147(230)202-164(187)205-157(133)244)331-348(275,365)294-63-108-135(235)139(277-9)159(312-108)219-25-18-116(233)198-170(219)250/h13-26,41-48,67-70,80-111,118-131,135-142,159-162,232,235H,27-40,49-66H2,1-12H3,(H,260,350)(H,261,351)(H,262,352)(H,263,353)(H,264,354)(H,265,355)(H,266,356)(H,267,357)(H,268,358)(H,269,359)(H,270,360)(H,271,361)(H,272,362)(H,273,363)(H,274,364)(H,275,365)(H,276,366)(H2,180,194,246)(H2,181,195,247)(H2,182,196,248)(H2,183,197,249)(H2,184,200,252)(H2,185,189,190)(H,198,233,250)(H,199,234,251)(H,207,236,253)(H,208,237,254)(H,209,238,255)(H,210,239,256)(H,211,240,257)(H,212,241,258)(H,213,242,259)(H3,186,201,204,243)(H3,187,202,205,244)(H3,188,203,206,245)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,135+,136+,137+,138+,139+,140+,141+,142+,159+,160+,161+,162+,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?,345?,346?,347?,348?,349?/m0/s1

InChI Key

HDRGJRSISASRAJ-WKPMUQCKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=O)(OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)OC)O

Origin of Product

United States

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